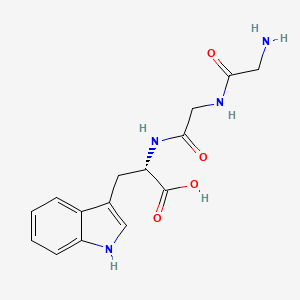

H-Gly-Gly-Trp-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-Gly-Gly-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support . The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Gly-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Reduced forms of the peptide with modified side chains.

Substitution: Acylated peptides with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

H-Gly-Gly-Trp-OH, a tripeptide composed of glycine and tryptophan, has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, emphasizing its roles in chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : this compound serves as a model compound for studying peptide synthesis and reactions. It helps researchers understand the mechanisms of peptide bond formation and the stability of peptide structures under various conditions.

- Synthetic Pathways : The compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide sequences and modifications. This method is crucial for developing peptides with specific functionalities.

Biology

- Biological Activity : Studies have indicated that this compound may exhibit biological activities such as antioxidant properties. These activities are significant for investigating cellular mechanisms and potential therapeutic effects.

- Protein Interactions : The tripeptide is utilized to explore protein-protein interactions, which are vital for understanding cellular signaling pathways and the regulation of biological processes.

Medicine

- Therapeutic Potential : this compound is being investigated for its potential therapeutic effects in modulating biological pathways related to diseases such as cancer and neurodegenerative disorders. Its ability to interact with various biological targets makes it a candidate for drug development.

- Biomarkers : The compound could serve as a biomarker in diagnostic assays, aiding in the early detection of diseases by interacting with specific receptors or enzymes.

Industry

- Peptide-Based Materials : In industrial applications, this compound is explored for developing peptide-based materials used in drug delivery systems and biosensors. Its unique properties allow for the creation of innovative products that leverage its biochemical interactions.

Case Studies

- Antioxidant Activity : A study demonstrated that tripeptides like this compound exhibit significant antioxidant activity, which may protect cells from oxidative stress. This property is crucial in developing therapies for age-related diseases.

- Cancer Research : Research has shown that peptides similar to this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation. Such findings highlight the compound's potential in cancer therapeutics.

- Neurodegenerative Disorders : Investigations into tripeptides have revealed their ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases like Alzheimer's by targeting neuroinflammation.

Wirkmechanismus

The mechanism of action of H-Gly-Gly-Trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets, influencing various biochemical pathways. The peptide can modulate enzyme activity, receptor signaling, and protein-protein interactions, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Met-Gly-OH: A tripeptide with methionine instead of tryptophan, used in studies of metal ion coordination.

Semaglutide: A longer peptide with therapeutic applications in diabetes management.

Uniqueness

H-Gly-Gly-Trp-OH is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties and interactions. This makes it distinct from other similar peptides and valuable for various research and industrial applications .

Biologische Aktivität

H-Gly-Gly-Trp-OH, a tripeptide composed of glycine and tryptophan, has garnered attention in various biological studies due to its potential therapeutic effects and biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is a synthetic tripeptide that consists of two glycine residues and one tryptophan residue. Its structure allows it to engage in various biochemical interactions, making it a candidate for research in pharmacology and biochemistry.

Target Interaction

This compound interacts with multiple biological targets, primarily through binding mechanisms that can either activate or inhibit signaling pathways. The presence of tryptophan is crucial as it can participate in π-π stacking interactions, influencing the peptide's binding affinity to receptors.

Biochemical Pathways

The metabolism of tryptophan involves several pathways, including the kynurenine pathway and serotonin synthesis. This compound may influence these pathways, potentially modulating neurotransmitter levels and immune responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neuroprotection and anti-inflammatory contexts.

Immunomodulatory Effects

Preliminary studies suggest that this compound may enhance immune responses. It has been investigated for its ability to stimulate T lymphocyte proliferation, indicating a potential role in immunotherapy .

4. Comparative Analysis with Related Peptides

To understand the unique properties of this compound, it is essential to compare it with similar peptides:

| Peptide | Structure | Binding Affinity (K_a) | Notable Activity |

|---|---|---|---|

| This compound | Gly-Gly-Trp | 1.7 × 10^4 M^{-1} | Moderate binding affinity |

| H-Trp-Gly-Gly-OH | Trp-Gly-Gly | 1.2 × 10^5 M^{-1} | Higher selectivity for binding |

| H-Gly-Trp-Gly-OH | Gly-Trp-Gly | 4.1 × 10^3 M^{-1} | Lower activity compared to others |

This table illustrates how variations in peptide structure influence their biological activities and binding affinities .

5. Case Studies and Research Findings

Several studies have investigated the biological roles of this compound:

- A study on molecular recognition showed that this compound binds selectively to cucurbituril hosts, indicating its potential role in drug delivery systems .

- Another investigation highlighted its immunomodulatory effects, demonstrating enhanced T cell activation when exposed to this peptide .

- The antioxidant capacity was evaluated through various assays, confirming its ability to scavenge free radicals effectively.

6. Pharmacokinetics and Stability

The pharmacokinetics of this compound reveal that its stability is influenced by environmental factors such as pH and temperature. These conditions affect its degradation rates and bioavailability in physiological systems.

7. Conclusion

This compound is a promising compound with diverse biological activities ranging from antioxidant effects to immunomodulation. Its unique structure facilitates specific interactions within biochemical pathways, suggesting potential applications in therapeutic contexts. Continued research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

Eigenschaften

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-32-7 | |

| Record name | NSC97952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.